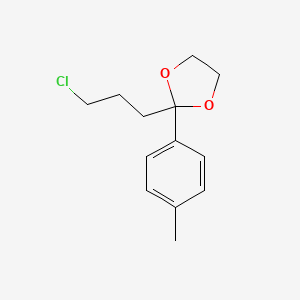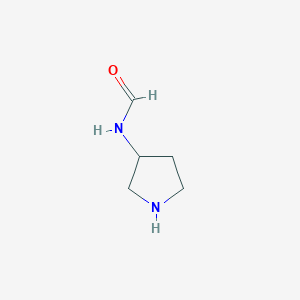![molecular formula C9H9N5O2 B8480508 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid](/img/structure/B8480508.png)
2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid is a heterocyclic compound that features a pyridine ring substituted with a tetrazole moiety and an acetic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid typically involves the construction of the pyridine ring followed by the introduction of the tetrazole group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the tetrazole ring can be introduced via a cycloaddition reaction using sodium azide and triethyl orthoformate .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
化学反应分析
Types of Reactions
2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups to the pyridine or tetrazole rings.
科学研究应用
Chemistry
In chemistry, 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.
Medicine
Its structure allows for the modulation of biological activity, making it a promising lead compound for the development of new therapeutics .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
作用机制
The mechanism of action of 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of natural substrates in biological systems. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound features a triazole ring instead of a tetrazole ring and has been studied for its anticancer properties.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound contains a pyrazole ring and has applications in drug discovery and organic synthesis.
Uniqueness
The uniqueness of 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid lies in its combination of a pyridine ring with a tetrazole moiety and an acetic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H9N5O2 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC 名称 |
2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C9H9N5O2/c1-6-2-8(14-5-11-12-13-14)10-4-7(6)3-9(15)16/h2,4-5H,3H2,1H3,(H,15,16) |
InChI 键 |
HEPVDUFLLTWZDI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1CC(=O)O)N2C=NN=N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8480479.png)




![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B8480540.png)
